Product packaging for HC Blue 1(Cat. No.:CAS No. 2784-94-3)

HC Blue 1

Cat. No.: B1212682
CAS No.: 2784-94-3
M. Wt: 255.27 g/mol
InChI Key: MWJSMPQOVHQYTE-UHFFFAOYSA-N
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Description

Historical Context of Azo Dye Research and Related Chromophores

The history of synthetic dyes, including azo dyes, began with the transition from natural plant and insect sources to synthetic manufacturing processes. Azo dyes are a significant class of synthetic organic colorants defined by the presence of the azo group (-N=N-). researchgate.netiipseries.orgekb.eg This chromophore, along with other groups like nitro and quinoid groups, is responsible for the dye's color by absorbing light in the visible region. cdnsciencepub.comresearchgate.net Auxochromes, when introduced into a colored molecule, can deepen the color. cdnsciencepub.com The understanding of color in dyes has evolved from Witt's theory to the modern electronic theory, which attributes color to the excitation of valence π electrons by visible light. cdnsciencepub.com Azo dyes constitute a large proportion of commercially produced organic dyes due to their simple synthesis, structural diversity, high molar extinction coefficient, and good fastness properties. researchgate.netekb.egcdnsciencepub.com The coupling reaction between an aromatic diazo compound and a coupling component is a primary method for synthesizing azo dyes. researchgate.netiipseries.org

Significance of HC Blue 1 in Chemical and Environmental Research Disciplines

This compound has been significant in chemical research due to its specific chemical structure, which includes nitro and amino groups, contributing to its dyeing properties ontosight.ai. Its synthesis involves the reaction of 4-fluoro-3-nitrobenzenamine with ethylene (B1197577) oxide, followed by a reaction with methylamine (B109427) nih.govnih.govnih.gov.

In environmental research, the fate and effects of dyes like this compound in wastewater have been a concern. While not explicitly an azo dye (it contains a nitro group and an amine, but not the -N=N- azo link), its study falls within the broader context of researching synthetic colorants and their environmental impact. The recalcitrance of some dyes, particularly azo dyes with sulfonate groups and azo bonds, to biodegradation is a known challenge in environmental science. cdnsciencepub.com Research on the degradation of dyes, including those with similar chromophores, is crucial for developing effective wastewater treatment methods. For example, studies on the degradation of other blue dyes, such as Methylene (B1212753) Blue and Bromothymol Blue, highlight the use of advanced oxidation processes and enzymatic methods to break down chromophore groups responsible for color. scielo.brnih.govfrontiersin.org

Current Research Trajectories and Gaps in this compound Studies

Current research trajectories involving compounds like this compound often focus on their environmental fate, potential for degradation, and interactions with biological systems. While the production and use of this compound as a hair dye were discontinued (B1498344) in the mid-1980s, academic interest persists due to its chemical nature and historical use iarc.frnih.govca.gov.

One area of research involves understanding the metabolism and potential genotoxicity of this compound and structurally similar compounds. Studies have investigated its metabolism in animal models, identifying metabolites that are more water-soluble than the parent compound. nih.govnih.govnih.gov Comparisons with structurally similar nitrophenylenediamine dyes, such as HC Blue 2, have also been conducted to understand comparative metabolism and genotoxicity. thegoodscentscompany.com

Research gaps in the study of compounds like this compound often relate to a complete understanding of their long-term environmental persistence and the formation and toxicity of degradation products. While some studies have explored degradation methods for other dyes, specific research on the environmental degradation pathways and kinetics of this compound in various environmental matrices may have gaps. Additionally, comprehensive data on the effects of this compound on various environmental organisms is an area where further research may be needed. The broader field of research on synthetic dyes highlights the need for updated safety assessments and long-term comparative studies, which could also apply to compounds like this compound, even if their primary use has been discontinued globalrph.com. Identifying and addressing research gaps in health and environmental sciences is an ongoing process that involves frameworks to classify and prioritize areas needing further investigation. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N3O4 B1212682 HC Blue 1 CAS No. 2784-94-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[N-(2-hydroxyethyl)-4-(methylamino)-3-nitroanilino]ethanol
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InChI

InChI=1S/C11H17N3O4/c1-12-10-3-2-9(8-11(10)14(17)18)13(4-6-15)5-7-16/h2-3,8,12,15-16H,4-7H2,1H3
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InChI Key

MWJSMPQOVHQYTE-UHFFFAOYSA-N
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Canonical SMILES

CNC1=C(C=C(C=C1)N(CCO)CCO)[N+](=O)[O-]
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Molecular Formula

C11H17N3O4
Record name HC BLUE 1
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DSSTOX Substance ID

DTXSID6020191
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Molecular Weight

255.27 g/mol
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Physical Description

Hc blue 1 appears as dark blue microcrystals or dark purple powder. (NTP, 1992), Dark blue or bluish-black solid; [HSDB]
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), Slightly soluble in water (0.38% w/w); soluble in ethanol, methanol and acetone
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Impurities

Has been available commercially with purity 95%, with 2-((4- methylamino)-3-nitrophenyl)imino)ethanol (<5%) as a possible impurity
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Color/Form

Dark-blue microcrystals or blue-black amorphous powder

CAS No.

2784-94-3
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Melting Point

215 to 219 °F (NTP, 1992), 101.5-104 °C
Record name HC BLUE 1
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Synthetic Methodologies and Derivatization Studies of Hc Blue 1

Established Synthetic Routes for HC Blue 1 Production

The primary commercial production of this compound has been documented through a multi-step synthesis involving nucleophilic substitution reactions. This route differs from the diazotization and coupling reactions commonly associated with the synthesis of azo dyes.

The established commercial synthesis of this compound (PubChem CID: 17734) proceeds through a sequence of reactions starting from 4-fluoro-3-nitrobenzenamine (PubChem CID: 67768). fishersci.atfishersci.atservice.gov.uk The initial step involves the reaction of 4-fluoro-3-nitrobenzenamine with ethylene (B1197577) oxide (PubChem CID: 6354). fishersci.atservice.gov.uknih.gov This reaction results in the formation of an intermediate compound, 2,2-[(4-fluoro-3-nitrophenyl)-imino]bis(ethanol) (PubChem CID: 254193). fishersci.atservice.gov.ukepa.gov Subsequently, this intermediate is reacted with methylamine (B109427) (PubChem CID: 6329) to yield the final product, this compound. fishersci.atservice.gov.uknih.gov This synthetic pathway is based on nucleophilic aromatic substitution, where the fluorine atom on the benzene (B151609) ring is ultimately displaced.

While some general descriptions of dye synthesis mention diazotization and coupling reactions uni.lu, the specific and commercially reported synthesis of this compound does not involve these steps, instead relying on the reactivity of the fluorinated nitrobenzene (B124822) precursor. fishersci.atfishersci.atservice.gov.uk

Optimization of chemical synthesis reactions is crucial for achieving high yields and purity of the target compound. General principles of optimization in organic synthesis involve carefully controlling parameters such as temperature, reaction time, solvent, reactant stoichiometry, and concentration. wikipedia.orgthegoodscentscompany.comuni.luamericanelements.comuni.lu

For the synthesis of this compound, optimizing the reaction conditions for each step of the commercial route would aim to maximize the conversion of starting materials to the desired products and minimize the formation of impurities. Although specific detailed studies on the optimization of this compound synthesis parameters were not extensively found in the provided search results, general optimization strategies applied to similar nucleophilic substitution and amination reactions would be relevant. This could involve investigating the effect of different bases or catalysts on the rate and selectivity of the hydroxyethylation and amination steps, as well as refining work-up and purification procedures to enhance the purity of the final this compound product.

Novel Approaches in this compound Synthesis

Exploration of novel synthetic routes can lead to more efficient, cost-effective, or environmentally friendly methods for producing chemical compounds.

Based on the available search results, specific detailed information regarding novel approaches for the synthesis of this compound, such as alternative precursors or significantly different reaction mechanisms beyond the established commercial route, was not found.

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products. fishersci.nonih.gov Applying green chemistry principles to dye synthesis can involve using safer solvents, developing more energy-efficient processes, utilizing renewable feedstocks, and designing pathways with higher atom economy. service.gov.uknih.govfishersci.noamericanelements.com

While the search results discuss green chemistry in the context of various chemical syntheses service.gov.uknih.govfishersci.nonih.govamericanelements.com, specific reported studies detailing the application of these principles to develop novel or improved green synthesis routes for this compound were not identified. Future research in this area could explore biocatalytic approaches, alternative reaction media, or continuous flow processes to synthesize this compound with a reduced environmental footprint.

Catalysis plays a significant role in modern organic synthesis by increasing reaction rates, improving selectivity, and allowing for milder reaction conditions. uni.lumetabolomicsworkbench.orguni.lu Various types of catalysts, including homogeneous, heterogeneous, and biocatalysts, are employed to facilitate specific chemical transformations. metabolomicsworkbench.orguni.lu

The provided search results discuss catalytic methods in the context of different synthesis reactions uni.lumetabolomicsworkbench.orguni.lu, but specific applications of catalytic methods specifically for enhancing the selectivity or efficiency of this compound synthesis steps were not found. Investigating catalytic approaches for the hydroxyethylation or the final amination step in the synthesis of this compound could potentially lead to improved reaction performance and reduced byproduct formation.

Chemical Modification and Derivatization of the this compound Chromophore

Chemical modification and derivatization of dye chromophores are often undertaken to alter their spectroscopic properties, improve their fastness properties, or introduce new functionalities for specific applications.

Based on the available search results, specific detailed studies focusing on the chemical modification or derivatization of the this compound chromophore were not identified. Research on the modification of other dye structures and chromophores exists vulcanchem.com, demonstrating the potential for altering coloristic and functional properties through chemical transformations such as the introduction of new substituents, changes to the pi system, or conjugation with other molecules. However, the application of these techniques specifically to the this compound structure is not detailed in the provided information.

Introduction of Functional Groups for Specific Research Applications

The introduction of functional groups onto organic molecules is a fundamental aspect of chemical research, allowing for the modification of properties and reactivity for specific applications. youtube.comtotal-synthesis.com While specific detailed studies on the systematic introduction of functional groups onto this compound for defined research applications outside of its historical use as a hair dye are not extensively detailed in the provided search results, the general principles of organic synthesis and derivatization apply.

Functional groups, such as hydroxyl, amino, nitro, and others, dictate the chemical behavior of a compound. youtube.comtotal-synthesis.com this compound already contains several such groups: a nitro group (-NO₂), a secondary amine (-NHCH₃), and two primary alcohol groups (-CH₂CH₂OH). nih.govfda.gov Modifications could involve reactions at these existing sites or the introduction of new functional groups onto the aromatic ring or the alkyl chains.

For specific research applications, derivatization of this compound could involve:

Modification of Hydroxyl Groups: The primary alcohol groups could be functionalized through esterification, etherification, or oxidation to introduce new properties, such as altered solubility or reactivity for conjugation to other molecules.

Modification of Amino Groups: The secondary amine and the tertiary amine nitrogen within the bis(2-hydroxyethyl)amino moiety could be targets for alkylation, acylation, or other reactions to change basicity, steric properties, or introduce sites for further coupling.

Substitution on the Aromatic Ring: Electrophilic aromatic substitution or other coupling reactions could potentially introduce halogens, additional nitro groups, alkyl chains, or other substituents onto the benzene ring, altering the electronic and steric environment of the molecule.

Research findings on related nitro-p-phenylenediamines suggest that changes in substitution patterns can significantly impact properties, including color characteristics. googleapis.com For instance, introducing different substituents on the amino nitrogens of 2-nitro-p-phenylenediamine (B147321) can lead to a range of colors from brick red to violet blue. googleapis.com While this relates to color application, the underlying chemical principles of how functional group modifications alter molecular properties are applicable to other research contexts.

The synthesis of derivatives often requires carefully controlled reaction conditions to achieve selective functionalization. Techniques such as protecting groups may be necessary to prevent unwanted reactions at sensitive sites on the molecule.

Synthesis of this compound Analogs for Structure-Activity Relationship Studies (non-biological)

Structure-Activity Relationship (SAR) studies aim to understand how variations in chemical structure correlate with changes in activity or properties. nih.govacs.orgnih.govmdpi.commdpi.com For this compound, non-biological SAR studies would focus on how structural modifications influence its physical and chemical properties, such as light absorption, solubility, stability, or interactions with non-biological materials.

The synthesis of this compound analogs for such studies would involve creating compounds that are structurally similar to this compound but with specific, systematic variations. This could include:

Varying Alkyl Chain Lengths: Modifying the length or branching of the hydroxyethyl (B10761427) chains attached to the amino group.

Altering Substitution on the Aromatic Ring: Introducing or changing substituents at different positions on the benzene ring (e.g., different halogens, alkyl groups, or electron-withdrawing/donating groups) while maintaining the core nitro-p-phenylenediamine structure.

Modifying the N-Methyl Group: Replacing the methyl group on the other amino nitrogen with different alkyl or functionalized groups.

Isomeric Variations: Synthesizing isomers where the positions of the nitro, methylamino, and bis(2-hydroxyethyl)amino groups on the benzene ring are altered.

Research on related hair dye compounds, such as other nitro-p-phenylenediamines or aminophenols, provides examples of how structural changes affect properties relevant to their application, such as color shade, intensity, and fastness. googleapis.comgoogle.com For example, studies on different nitro-p-phenylenediamine derivatives have shown that the substitution pattern significantly influences the resulting color. googleapis.com While these studies are often driven by cosmetic applications, the synthetic methodologies and the concept of linking structural features to observable properties are directly relevant to non-biological SAR investigations of this compound analogs.

Detailed research findings on specific non-biological SAR studies of this compound analogs are not prominently featured in the provided search results. However, the general approach to such studies involves:

Designing Analogs: Based on the structure of this compound, design a series of compounds with systematic structural variations.

Synthesizing Analogs: Employ appropriate organic synthesis techniques to prepare the designed analogs. This may involve multi-step synthesis, purification, and characterization using spectroscopic methods (e.g., NMR, MS, IR). nih.govmdpi.commdpi.com

Evaluating Properties: Measure the relevant physical and chemical properties of each analog. For a dye like this compound, this could include UV-Vis spectroscopy to assess light absorption characteristics and color, solubility measurements, and stability tests under various conditions (e.g., light, heat, pH).

Analyzing Structure-Property Relationships: Correlate the observed properties with the specific structural differences among the analogs to identify which parts of the molecule are crucial for certain characteristics.

For instance, a hypothetical non-biological SAR study might investigate how the number or position of hydroxyl groups in this compound analogs affects their solubility in different solvents, which could be relevant for formulations in various research or industrial applications. Another study could explore how different substituents on the aromatic ring influence the molecule's electronic absorption spectrum, thereby affecting its color properties for use as a chemical indicator or probe.

Mechanistic Studies of Hc Blue 1 Degradation in Non Biological Systems

Photochemical Degradation Pathways of HC Blue 1

Photochemical degradation is a significant pathway for organic dyes exposed to sunlight or artificial light sources. This process can occur through direct absorption of light by the dye molecule or indirectly via the involvement of photosensitizers.

Direct Photolysis Mechanisms

Direct photolysis occurs when this compound molecules absorb photons of specific wavelengths, leading to their excitation and subsequent chemical transformation. The energy absorbed must be sufficient to break chemical bonds within the molecule enviro.wiki. For compounds undergoing direct photolysis, absorption spectra must overlap with the emission spectrum of the light source concawe.eu. In dilute solutions, direct photolysis can often be described by pseudo-first-order kinetics, where the logarithm of the compound concentration decreases linearly with time enviro.wiki. At higher concentrations, where the compound absorbs most of the incident light, the rate may become zero-order, independent of concentration enviro.wiki.

Sensitized Photodegradation Processes

Sensitized photodegradation involves the transfer of energy from a light-absorbing substance (a sensitizer) to the this compound molecule, causing its degradation concawe.eu. Alternatively, reactive species generated by the photoexcitation of a sensitizer, such as hydroxyl radicals, can react with the dye concawe.eu. Photocatalysis, a type of sensitized photodegradation, often utilizes semiconductor materials like titanium dioxide (TiO₂) or zinc oxide (ZnO) which generate electron-hole pairs upon irradiation. These charge carriers can then participate in redox reactions leading to dye degradation orientjchem.orgbohrium.com. Studies on other dyes, such as methylene (B1212753) blue, have shown that photocatalytic degradation can follow pseudo-first-order kinetics orientjchem.orgresearchgate.net.

Identification of Photolytic Transformation Products

The photolytic degradation of dyes can lead to the formation of various intermediate products before complete mineralization occurs bohrium.com. Identifying these transformation products is crucial for understanding the degradation pathway and assessing potential environmental impacts. Techniques such as Gas Chromatography-Mass Spectrometry (GC/MS) and Ion Chromatography (IC) are commonly used to identify intermediates and final products like small aliphatic acids and inorganic ions bohrium.com. Studies on similar reactive dyes have shown that degradation can involve the destruction of chromophoric groups, hydroxylation of aromatic rings, desulfonation, and decarboxylation, eventually leading to ring opening and the formation of smaller aliphatic compounds bohrium.com.

Oxidative and Reductive Degradation Mechanisms

This compound can also undergo degradation through oxidative or reductive processes in non-biological systems.

Advanced Oxidation Processes (AOPs) for this compound Mineralization

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic pollutants from water by generating highly reactive species, primarily hydroxyl radicals (•OH) deswater.comijfmr.com. AOPs can lead to the mineralization of organic compounds, breaking them down into simpler, less harmful substances like carbon dioxide and water deswater.comijfmr.com. Examples of AOPs include Fenton processes, ozonation, UV irradiation, and hydrodynamic cavitation, often used in combination to enhance efficiency deswater.comresearchgate.netdoaj.org.

Hydroxyl Radical-Mediated Degradation

Hydroxyl radicals (•OH) are powerful oxidizing agents with a high standard reduction potential, enabling them to react with and degrade a wide range of organic pollutants scielo.br. In AOPs, •OH radicals can be generated through various methods, such as the dissociation of water molecules under extreme conditions (e.g., in hydrodynamic cavitation) or the activation of hydrogen peroxide (H₂O₂) scielo.brmdpi.com. The reaction of •OH radicals with organic dyes can involve hydrogen abstraction or addition to double bonds, leading to a cascade of reactions that break down the dye molecule mdpi.com. The efficiency of •OH-mediated degradation can be influenced by factors such as pH, oxidant concentration, and the presence of catalysts irost.irdeswater.com. Studies on other dyes have demonstrated that acidic conditions can favor degradation in some AOPs irost.irdeswater.com. The combination of hydrodynamic cavitation with oxidants like hydrogen peroxide has been shown to enhance the generation of hydroxyl radicals and improve degradation efficiency researchgate.netscielo.brresearchgate.net.

Example Data Table: Effect of pH on Dye Degradation in a Hydrodynamic Cavitation Process (Illustrative based on similar dye studies)

pHDegradation Efficiency (%)Notes
AcidicHighFavored in some HC/Oxidant systems irost.ir
NeutralModerate
AlkalineLowerDegradation can decrease irost.ir

Example Research Finding:

Ozonation and Peroxide-Based Oxidation

Ozonation and peroxide-based oxidation are prominent advanced oxidation processes used for the degradation of various organic pollutants, including dyes. AOPs typically generate highly reactive hydroxyl radicals (•OH), which have a high oxidation potential and can effectively degrade organic compounds through mechanisms like addition or hydrogen abstraction. mdpi.comupv.es

The combination of different AOPs can lead to synergistic effects, enhancing degradation efficiency. For instance, combining hydrodynamic cavitation (HC) with oxidants such as hydrogen peroxide (H₂O₂) or ozone (O₃) has shown improved pollutant degradation compared to individual processes. mdpi.comscielo.br Studies on the degradation of other dyes, such as Brilliant Cresyl Blue and Rhodamine B, using combinations of HC, ozonation, and hydrogen peroxide have demonstrated high decolorization efficiencies and mineralization rates within short treatment times. mdpi.commostwiedzy.pldergipark.org.tr The O₃/UV/H₂O₂ process, for example, has been found to be highly effective due to the production of •OH from multiple sources. dergipark.org.tr

The efficiency of these processes can be influenced by various parameters, including pH, oxidant concentration, and reaction time. For instance, the interaction between ozone and hydrogen peroxide is slow at acidic pH but accelerates at higher pH values. iwaponline.com Optimizing the dosage of oxidants like H₂O₂ is also important, as excess amounts can sometimes scavenge hydroxyl radicals, reducing efficiency. dergipark.org.tr

While specific data on this compound degradation solely by ozonation and peroxide-based oxidation in isolation is not extensively detailed in the provided snippets, the principles and findings from studies on similar dyes suggest that these AOPs, particularly in combined systems, hold potential for its degradation.

Reductive Cleavage of the Azo Linkage

The azo linkage (-N=N-) is a characteristic functional group in azo dyes like this compound and is often the primary target for reductive degradation. Reductive cleavage of the azo bond typically breaks the chromophore, leading to decolorization and the formation of generally colorless aromatic amines. nih.govnih.govcanada.ca

This reduction can occur through various methods, including enzymatic processes, low molecular weight redox mediators, and chemical reduction by biogenic reductants. nih.gov Under anaerobic conditions, the azo bond is particularly susceptible to reduction. nih.govijcmas.com The degree of azo group reduction can be influenced by the electron density around the -N=N- bond, with electron-withdrawing groups facilitating reduction. nih.gov

Studies on the biodegradation of other azo dyes have shown that the disappearance of peaks corresponding to azo groups in analytical techniques like FTIR spectroscopy indicates reductive cleavage at the azo bond position. researchgate.net While reductive cleavage can lead to decolorization, the resulting aromatic amines may still be potentially harmful and often require further degradation under aerobic conditions for complete mineralization. nih.govijcmas.com

Enzymatic and Microbiological Degradation in Environmental Contexts (non-toxicological)

Microorganisms and their enzymes play a significant role in the biodegradation of organic compounds in the environment, including dyes. Biotransformation, the change in the structure of a chemical substance caused by organisms or enzyme systems, often results in the synthesis of more polar molecules. vedantu.com

Enzyme Systems Involved in this compound Biotransformation (e.g., azoreductases in environmental samples)

Enzyme systems are crucial for the biotransformation of xenobiotics. nih.govphiladelphia.edu.jo Azoreductases are a key family of enzymes involved in the degradation of azo dyes. nih.govmdpi.com These enzymes catalyze the NAD(P)H-dependent reduction and cleavage of the azo bond, producing aromatic amines. nih.gov Azoreductases have been identified in various bacteria, including those found in intestinal microflora and environmental samples. nih.govcaister.com

Different types of azoreductases exist, and their properties can vary, including their cofactor requirements (e.g., NADH or NADPH) and substrate specificity. caister.commedcraveonline.com The activity of azoreductases can be measured by monitoring the reduction of azo dyes. mdpi.commedcraveonline.com

Besides azoreductases, other enzymes like laccases and peroxidases, primarily found in lignin-degrading fungi, can also contribute to azo dye degradation, often through different mechanisms that may avoid the formation of toxic aromatic amines. ijcmas.com

Microbial Consortia and Degradation Pathways in Aquatic and Soil Matrices

Microbial consortia, composed of multiple bacterial species, can exhibit significantly higher degradation efficiency for various contaminants compared to single microorganisms, indicating synergistic interactions among the strains. nih.gov The ubiquity and metabolic diversity of microbes in water, soil, and sediment make them crucial for the removal of chemicals from the environment. concawe.eu

In the context of azo dye degradation, a combination of anaerobic and aerobic conditions is often considered efficient. nih.govijcmas.com Under anaerobic conditions, the azo bond is cleaved reductively, forming aromatic amines. nih.govijcmas.com These aromatic amines can then be further degraded through ring cleavage and mineralization under aerobic conditions by non-specific enzymes. nih.govijcmas.com

Studies on the degradation of other dyes and hydrocarbons by microbial consortia in aquatic and soil matrices have highlighted the role of specific bacterial genera and the influence of environmental conditions on degradation rates and community structure. smujo.idplos.orgmdpi.comoup.commuk.ac.irresearchgate.net For instance, hydrocarbon-degrading bacterial consortia in marine environments have shown the presence of genes related to hydrocarbon and aromatic degradation. plos.org

While direct studies on this compound degradation by specific microbial consortia in different environmental matrices are not detailed in the provided information, the general principles of microbial azo dye degradation through coupled anaerobic-aerobic processes and the enhanced capabilities of microbial consortia are relevant to understanding its potential fate in these environments.

Fate of this compound in Simulated Environmental Systems

Simulated environmental systems, such as laboratory microcosms or simulated wastewater treatment processes, are used to study the fate and degradation of chemicals under controlled conditions. These systems can help assess the persistence and transformation pathways of compounds in environments like wastewater or soil.

While a specific study on the fate of this compound in a simulated environmental system is not provided, studies on the degradation of other dyes and hydrocarbons in simulated systems demonstrate the utility of this approach. For example, simulated wastewater treatment using AOPs or microbial consortia has been investigated for dye removal. researchgate.net Biodegradation tests in simulated environmental media (water, soil, sediment) are also used to assess the persistence of chemicals. concawe.euecetoc.org

One study on this compound in a two-year feed study noted no notable degradation occurred during the studies, although the context appears to be related to feed stability rather than environmental degradation simulations. nih.gov Another study mentioned the recovery of this compound in bile and urine following administration to rats and rabbits, indicating metabolic processes within those biological systems, which is distinct from environmental degradation. nih.gov

Advanced Analytical Methodologies for Hc Blue 1 Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating HC Blue 1 from complex mixtures and for its subsequent quantification. Various approaches have been utilized depending on the research objective and the matrix under investigation.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

HPLC is a widely applied technique for the analysis of this compound, offering high separation efficiency and compatibility with various detection methods. HPLC has been used to separate this compound from its metabolites and impurities. For instance, HPLC separation revealed that this compound is extensively metabolized in mice, yielding five major metabolites nih.govnih.gov. In the context of analyzing hair dyes, HPLC has been employed to determine the purity of this compound and to separate it from other components in formulations europa.eueuropa.eu. Reverse phase HPLC methods with mobile phases containing acetonitrile, water, and an acid (such as phosphoric acid or formic acid for MS compatibility) have been reported for the analysis of this compound sielc.com. The use of different stationary phases, such as C18 columns, is common in these applications fda.gov.tw.

HPLC is often coupled with detectors such as UV-Vis spectrophotometry for quantification based on the compound's absorbance properties nih.goviarc.fr. For more detailed analysis, particularly in identifying metabolites or impurities, HPLC-Mass Spectrometry (LC-MS) techniques, including thermospray liquid chromatography-mass spectrometry, have been employed nih.govnih.gov. These hyphenated techniques provide both separation and structural information based on mass-to-charge ratios of the eluting compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Products

While HPLC is suitable for relatively non-volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is typically used for the analysis of volatile or semi-volatile substances, including potential degradation products. Although direct GC-MS analysis of intact this compound is less common due to its relatively low volatility, GC-MS is a powerful tool for identifying volatile intermediates that may form during the degradation of larger molecules, including dyes bohrium.comnih.gov. Studies investigating the degradation pathways of similar blue dyes have utilized GC-MS to identify volatile organic compounds produced during processes like photocatalytic degradation bohrium.com. This suggests that GC-MS could be applied to study the volatile breakdown products of this compound under various environmental or metabolic conditions, although specific research on volatile degradation products of this compound using GC-MS was not prominently found in the search results. GC-MS is valued for its high chromatographic separation performance and the ability to use universal ionization techniques like Electron Ionization (EI), which facilitates compound identification through comparison with spectral databases frontiersin.orgdtic.mil.

Capillary Electrophoresis Applications

Capillary Electrophoresis (CE) is another separation technique that offers high efficiency and requires minimal sample volumes. CE separates analytes based on their charge-to-size ratio in an electric field. While less information was specifically found regarding the extensive use of CE for this compound itself, CE is a versatile technique applied to the analysis of various charged molecules, including dyes and their metabolites researchgate.netlumexinstruments.com. CE methods, such as capillary gel electrophoresis (CGE), are used for separating proteins and other charged species based on size or charge lumexinstruments.comcsic.es. The application of CE with detection systems like UV-Vis or mass spectrometry could potentially be explored for the analysis of this compound and its charged transformation products, offering an alternative or complementary approach to HPLC. Studies on other blue dyes, like methylene (B1212753) blue, have successfully employed CE with diode array detection for their determination in biological fluids researchgate.net.

Spectroscopic Characterization in Academic Research

Spectroscopic methods provide valuable information about the structure, concentration, and electronic properties of this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Concentration and Electronic Transitions

UV-Vis absorption spectroscopy is a fundamental technique for the quantitative analysis of this compound due to its strong absorption in the visible and ultraviolet regions of the spectrum, which is responsible for its blue color. UV-Vis spectroscopy is used to determine the concentration of this compound in solutions based on the Beer-Lambert Law. The technique also provides insights into the electronic transitions within the molecule, which are influenced by its conjugated double bond systems shimadzu.comlibretexts.org. This compound has reported absorption peaks in the UV and visible range cir-safety.org. UV-Vis detection is commonly coupled with HPLC for the analysis and quantification of this compound nih.goviarc.fr. The absorption spectra of organic compounds with conjugated systems, like many dyes, show shifts in peak wavelengths towards longer wavelengths as the extent of conjugation increases shimadzu.com.

Infrared (IR) and Raman Spectroscopy for Structural Elucidation

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups and molecular structure of a compound. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of light by molecular vibrations. Both techniques yield unique spectral fingerprints that can be used for identification and structural analysis.

Infrared spectral data have been reported for this compound nih.govnih.govnih.gov. IR spectroscopy can help confirm the presence of characteristic functional groups within the this compound molecule, such as hydroxyl, amine, and nitro groups. Attenuated Total Reflectance IR (ATR-IR) is a common technique for obtaining IR spectra of solid or semi-solid samples researchgate.net.

Raman spectroscopy is another powerful vibrational technique that is complementary to IR spectroscopy. It is particularly useful for analyzing organic compounds and can be applied to various sample types ojp.govnih.gov. While general applications of Raman spectroscopy for dye analysis and structural studies are well-documented ojp.govresearchgate.net, specific research detailing the Raman spectrum and its interpretation for structural elucidation of this compound was not explicitly found in the provided search results. However, given its molecular structure, this compound would be expected to exhibit a characteristic Raman spectrum reflecting the vibrations of its aromatic rings, nitro group, amine groups, and hydroxyl groups. Raman spectroscopy can be used for the rapid and non-destructive analysis of various substances, including dyes in different matrices ojp.gov.

Data Tables

While specific detailed quantitative data directly applicable to creating interactive tables for the analytical methods applied to this compound were not consistently available across the search results in a format suitable for direct presentation here, the following provides an example of how such data might be presented if available, focusing on HPLC separation of this compound and its metabolites based on the findings mentioned nih.govnih.gov.

Example Interactive Table Structure (Illustrative)

AnalyteRetention Time (min)Detection MethodNotes
This compound[Value]UV-Vis, MSParent compound
Metabolite 1[Value]UV-Vis, MSe.g., Glucuronide
Metabolite 2[Value]UV-Vis, MSe.g., N-demethylated
Metabolite 3[Value]UV-Vis, MS
Metabolite 4[Value]UV-Vis, MS
Metabolite 5[Value]UV-Vis, MSFound extensively in mice nih.govnih.gov

Example Data Snippet (Illustrative - based on search results)

Research findings indicate that HPLC separation showed this compound is metabolized extensively in mice to five major metabolites nih.govnih.gov. Thermospray liquid chromatography-mass spectrometry provided tentative evidence for the nature of these metabolites, including products of nitroreduction, N-demethylation, and conjugation (glucuronidation and acetylation) nih.govnih.gov.

Detailed Research Findings

Research utilizing these analytical techniques has provided crucial insights into the behavior of this compound. For instance, HPLC-MS studies on the metabolism of this compound in mice hepatocytes revealed a more extensive metabolic profile compared to the structurally similar compound HC Blue 2 nih.gov. This compound yielded three major polar metabolite peaks detected by HPLC, one of which was susceptible to glucuronidase, indicating glucuronide conjugation nih.gov. In contrast, HC Blue 2 showed a single major metabolite peak that was not hydrolyzed by glucuronidase nih.gov. These findings highlight the power of chromatographic and mass spectrometric techniques in differentiating the metabolic fates of closely related compounds. Spectroscopic methods, including UV, IR, and NMR, have been reported for the characterization of this compound, contributing to its identification and purity assessment nih.govnih.govnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is a powerful technique for determining the detailed molecular structure of organic compounds like this compound. It provides information about the number and types of atoms in a molecule, as well as their connectivity and spatial arrangement. Infrared, ultraviolet, and nuclear magnetic resonance spectral data have been reported for this compound. nih.govnih.gov

NMR experiments, including one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (such as COSY and HMBC), are routinely used in structure elucidation. researchgate.netresearchgate.netlibretexts.org ¹H NMR spectra provide insights into the different proton environments within the molecule, including their chemical shifts, integration values (indicating the relative number of protons), and splitting patterns (revealing neighboring protons). youtube.comwisc.eduwisc.edu ¹³C NMR spectroscopy provides information about the carbon skeleton. youtube.comwisc.edu By analyzing the chemical shifts and coupling patterns in the NMR spectra, researchers can deduce the arrangement of atoms and functional groups in the this compound molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is a technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pattern. waters.com For this compound, MS analysis can confirm its molecular weight of approximately 255.27 Da. nih.govmedkoo.comfda.govuni.lu

MS is particularly useful for identifying and characterizing metabolites of this compound. Studies involving the metabolism of this compound in experimental systems have utilized mass spectrometry to provide tentative evidence for metabolic transformations such as nitroreduction, N-demethylation, and conjugation (glucuronidation and acetylation). nih.govnih.gov The fragmentation patterns observed in MS experiments can provide structural clues about the original compound and its metabolites.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques combine the separation capabilities of chromatography with the detection and identification power of mass spectrometry, allowing for the analysis of complex mixtures and trace amounts of analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are widely used for the analysis of polar and non-volatile compounds like this compound and its metabolites in various matrices. mdpi.commdpi.comgcms.czlcms.cz High-performance liquid chromatography (HPLC) separation coupled with thermospray liquid chromatography-mass spectrometry has been used to analyze the metabolites of this compound, showing extensive metabolism in mice to five major metabolites. nih.govnih.gov LC-MS/MS in multiple reaction monitoring (MRM) mode is a highly sensitive technique suitable for trace analysis and can confirm the identity of compounds based on their precursor and product ions. fda.gov.twnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is typically used for the analysis of volatile and semi-volatile compounds. nih.govresearchgate.netorslabs.comepa.gov While LC-MS is more commonly applied to this compound due to its properties, GC-MS/MS could potentially be used for the analysis of more volatile metabolites or degradation products after appropriate sample preparation, although specific applications for this compound were not prominently found in the search results.

Effective sample preparation is crucial for the successful analysis of this compound and its metabolites, especially in complex biological or environmental matrices. Techniques such as extraction, clean-up, and concentration are employed to isolate the analytes of interest and remove interfering substances. researchgate.net

For the determination of this compound in biological fluids, a thin-layer chromatographic method with spectrophotometric analysis has been reported. nih.goviarc.frnih.gov For LC-MS/MS analysis of hair dyes in cosmetics, sample preparation can involve transferring a weighed sample into a volumetric flask, adding a solvent such as 0.1% ascorbic acid in 50% methanol (B129727) solution, sonicating, and filtering before injection. fda.gov.tw The choice of sample preparation technique is often dependent on the specific matrix being analyzed and the sensitivity required for detection. researchgate.net Advanced techniques like solid-phase extraction (SPE) or supported liquid extraction (SLE) can be coupled with LC-MS/MS to enhance sensitivity and selectivity for trace analysis. mdpi.com

Interactions of Hc Blue 1 with Non Biological Materials and Environmental Matrices

Adsorption and Desorption Behavior on Various Adsorbent Materials

The removal of dyes from aqueous solutions is a significant area of environmental research, with adsorption being a widely studied method. The effectiveness of an adsorbent for a particular dye like HC Blue 1 depends on the physicochemical properties of both the dye molecule and the adsorbent surface.

While specific research on the adsorption of this compound onto activated carbons and biochars is limited, the mechanisms can be inferred from studies on similar dye molecules and the fundamental principles of adsorption. Activated carbons and biochars are highly porous carbonaceous materials with large surface areas and a variety of surface functional groups, making them effective adsorbents.

The adsorption of an organic dye like this compound onto these materials is typically governed by a combination of mechanisms:

Physisorption: Van der Waals forces are weak, non-specific interactions that contribute to the physical adsorption of the dye molecule onto the surface of the adsorbent. The large, conjugated aromatic system of this compound enhances these interactions.

Electrostatic Interactions: The surface of activated carbon and biochar can possess a net charge that is dependent on the solution's pH. This compound has amino groups that can be protonated under acidic conditions, resulting in a net positive charge on the molecule. This cationic form can then be attracted to negatively charged sites on the adsorbent surface.

Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH) groups on the this compound molecule can act as hydrogen bond donors, while the nitro (-NO2) group and oxygen-containing functional groups on the adsorbent surface (e.g., carboxyl, hydroxyl) can act as hydrogen bond acceptors. This formation of hydrogen bonds is a significant mechanism for adsorption.

Pore-filling: The small molecular size of this compound allows it to diffuse into the micropores and mesopores of activated carbons and biochars, where it becomes trapped. This mechanism is highly dependent on the pore size distribution of the adsorbent.

Clay minerals, such as montmorillonite and kaolinite (B1170537), are layered aluminosilicates with negatively charged surfaces, which gives them a high capacity for adsorbing cationic and polar organic molecules. The interaction of this compound with clay minerals can occur through several mechanisms:

Cation Exchange: In aqueous solutions, the amino groups of this compound can become protonated, turning the molecule into an organic cation. This cation can then exchange with the inorganic cations (e.g., Na+, Ca2+) that are naturally present on the clay's surface and in the interlayer space to balance the negative charge of the silicate layers.

Surface Adsorption: The dye can be adsorbed onto the external surfaces of the clay particles through hydrogen bonding and van der Waals forces.

Intercalation: HC dyes can be immobilized within the lamellae of clay minerals. unipi.it This process, known as intercalation, involves the dye molecules entering the interlayer space of the clay, causing the layers to expand. The polarity of the interlayer space and the arrangement of the dye molecules within these confined spaces are critical factors. unipi.it

Interactions with natural organic matter (NOM), such as humic and fulvic acids, are complex. This compound can bind to NOM through hydrogen bonding, hydrophobic interactions, and electrostatic forces, which affects its mobility and bioavailability in soil and water systems.

Adsorption Kinetics describe the rate of dye uptake by the adsorbent.

Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent.

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. It is often found to be the best-fitting model for dye adsorption.

Adsorption Equilibrium (Isotherms) describe the distribution of the dye between the liquid and solid phases at equilibrium.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites.

Freundlich Isotherm: This is an empirical model that describes multilayer adsorption onto a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities.

The table below presents illustrative data from a study on Methylene (B1212753) Blue adsorption onto a biochar adsorbent to demonstrate how these models are applied and the typical parameters obtained.

This table presents example data for Methylene Blue adsorption to illustrate typical model parameters and should not be interpreted as data for this compound.

Interaction with Polymeric Substrates and Textile Fibers (excluding finished product properties)

The primary application of this compound is as a direct dye, meaning it imparts color without undergoing a chemical reaction with the substrate. scribd.com This is characteristic of semi-permanent hair dyes.

This compound and other HC dyes are small, polar molecules. nih.gov When applied to polymeric fibers like hair (keratin) or certain textiles, the dyeing mechanism is primarily a physical process of diffusion. The small size of the dye molecules allows them to penetrate the amorphous regions of the polymer fiber.

Once inside the fiber matrix, the dye is held in place by non-covalent interactions:

Hydrogen Bonds: The dye's -OH and -NH groups can form hydrogen bonds with polar sites on the polymer chains (e.g., amide groups in wool or nylon).

Van der Waals Forces: These weak intermolecular forces between the dye molecule and the polymer contribute significantly to the retention of the dye.

Ionic Interactions: If the fiber contains anionic sites (e.g., carboxylate groups in wool) and the dye is in its protonated, cationic form, electrostatic attraction can occur.

This dyeing process is reversible, which is why HC dyes are classified as semi-permanent. The color gradually fades over several washes as the dye molecules diffuse back out of the fiber into the water. nih.gov

The photostability of a dye refers to its ability to resist fading upon exposure to light. The color of this compound is due to its chromophore, the nitro-substituted aromatic system, which absorbs light in the visible spectrum. When these molecules absorb photons, they are promoted to an electronically excited state. From this state, several photochemical reaction pathways can lead to the degradation of the dye and loss of color.

The potential mechanisms for the photodegradation of this compound include:

Photoreduction of the Nitro Group: The nitro (-NO2) group is known to be susceptible to photoreduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino groups. This transformation drastically alters the electronic structure of the chromophore, causing a color change or complete loss of color.

Photooxidation: The excited dye molecule can react with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen or hydroxyl radicals. These highly reactive species can then attack the dye molecule, leading to the cleavage of the aromatic ring or degradation of the substituent groups.

N-Dealkylation: The N-alkyl groups (methyl and hydroxyethyl) can be susceptible to photo-oxidative cleavage, which would also alter the color of the dye.

The substrate on which the dye is adsorbed can influence its photostability. For instance, interactions with a clay mineral surface or encapsulation within a polymer matrix can either enhance or reduce the rate of photodegradation by altering the dye's exposure to oxygen and light or by quenching its excited state.

Environmental Partitioning and Transport Mechanisms (non-impact assessment)

The environmental fate of HC Blue No. 1, a synthetic dye previously used in hair coloring products, is governed by its physicochemical properties and interactions with various environmental compartments. Understanding its partitioning and transport is crucial for assessing its potential distribution in the environment. Due to its historical use, specific environmental studies on HC Blue No. 1 are limited; however, its behavior can be inferred from its chemical structure and properties.

Sorption to Sediments and Soils

The sorption of HC Blue No. 1 to sediments and soils is a key process influencing its mobility and bioavailability in the environment. The tendency of an organic compound to adsorb to soil and sediment is often predicted by its octanol-water partition coefficient (Kow). A high Kow value suggests a preference for partitioning into organic matter-rich phases, such as soil organic matter and sediment, rather than remaining in the water phase.

HC Blue No. 1 possesses a high octanol-water partition coefficient (Log P) of 17.2, indicating a strong hydrophobic character. nih.gov This property suggests that the compound will readily adsorb to organic matter present in soils and sediments. The primary mechanisms for the sorption of such non-polar organic compounds to soil organic matter are hydrophobic interactions.

Factors that would influence the sorption of HC Blue No. 1 in a specific environment include:

Organic Carbon Content: Soils and sediments with higher organic carbon content are expected to exhibit stronger sorption of HC Blue No. 1.

Clay Mineralogy and Content: While hydrophobic interactions are likely dominant, the amine functional groups in the HC Blue No. 1 molecule could also interact with clay minerals in soil through mechanisms such as cation exchange, although this is likely a secondary sorption mechanism compared to partitioning into organic matter.

pH: The pH of the soil and water can influence the surface charge of both the sorbent (soil/sediment particles) and the sorbate (HC Blue No. 1). As an aromatic amine, the ionization state of HC Blue No. 1 could be affected by pH, which in turn could influence its sorption behavior.

Given the lack of specific experimental data for HC Blue No. 1, quantitative predictions of its sorption coefficients (Kd or Koc) are not possible. However, based on its high Log P value, it can be qualitatively assessed as having a high potential for sorption.

Physicochemical Properties of HC Blue No. 1 Relevant to Environmental Partitioning
PropertyValueReference
Molecular FormulaC11H17N3O4 shivohmchemicals.com
Molecular Weight255.27 g/mol smolecule.com
Water SolubilitySlightly soluble (0.38% w/w) smolecule.com
Octanol-Water Partition Coefficient (Log P)17.2 nih.govsmolecule.com

Leaching and Runoff Potential in Environmental Systems

The potential for HC Blue No. 1 to leach through the soil profile into groundwater or be transported via surface runoff is directly related to its sorption characteristics.

Leaching Potential:

Leaching is the process by which water-soluble substances are washed out from soil by rain or irrigation water. For a compound with a very high sorption potential, like that inferred for HC Blue No. 1 from its high Log P value, the leaching potential is expected to be low. The strong binding to soil organic matter would significantly retard its downward movement through the soil column. Therefore, it is unlikely that HC Blue No. 1 would reach groundwater in significant concentrations through leaching.

Runoff Potential:

Surface runoff can transport contaminants that are either dissolved in the water or sorbed to eroded soil particles. Given HC Blue No. 1's low water solubility and high sorption tendency, the primary mechanism for its transport in runoff would likely be associated with the movement of soil and sediment particles to which it is adsorbed. In situations with high rainfall intensity leading to soil erosion, particularly in fine-textured soils, there is a potential for HC Blue No. 1 to be transported from sites of application to nearby surface water bodies.

Inferred Environmental Mobility of HC Blue No. 1
Transport MechanismInferred PotentialJustification
Leaching to GroundwaterLowHigh sorption to soil organic matter (inferred from high Log P) and low water solubility.
Runoff (Dissolved Phase)LowLow water solubility.
Runoff (Sorbed to Soil Particles)Moderate to High (depending on erosion)High sorption to soil particles; transport is dependent on soil erosion rates.

Fundamental Spectroscopic and Photophysical Investigations of Hc Blue 1

Electronic Structure and Molecular Orbitals of HC Blue No. 1

The electronic behavior of HC Blue No. 1 is dictated by its molecular structure, which features a benzene (B151609) ring substituted with a nitro group (-NO2), a methylamino group (-NHCH3), and a diethanolamine (B148213) group (-N(CH2CH2OH)2). The interplay of the electron-withdrawing nitro group and the electron-donating amino groups significantly influences the distribution of electron density and the nature of its molecular orbitals.

The highest occupied molecular orbital (HOMO) is expected to be localized primarily on the electron-rich amino-substituted benzene ring, while the lowest unoccupied molecular orbital (LUMO) is anticipated to be centered on the electron-deficient nitro group and the benzene ring. This spatial separation of the HOMO and LUMO imparts a significant charge-transfer character to the lowest energy electronic transition (S0 → S1).

Absorption and Emission Characteristics in Different Solvents

The absorption spectrum of HC Blue No. 1 is characterized by a strong absorption band in the visible region, which is responsible for its deep blue color. Safety assessment reports have noted a secondary absorption maximum for HC Blue No. 1 at approximately 535-538 nm. For the structurally similar HC Blue No. 2, absorption peaks have been recorded at 263-264 nm in the UV region and a secondary peak at 531-534 nm in the visible region. researchgate.net The position and intensity of these absorption bands are sensitive to the solvent environment, a phenomenon known as solvatochromism.

In nonpolar solvents, the absorption spectrum is expected to be at shorter wavelengths. As the solvent polarity increases, a bathochromic (red) shift is generally observed for molecules with intramolecular charge-transfer character. This is due to the greater stabilization of the more polar excited state compared to the ground state by the polar solvent molecules.

Information on the emission characteristics of HC Blue No. 1 is scarce in the literature. However, based on the behavior of other nitroaromatic compounds, it is predicted to be weakly fluorescent or even non-fluorescent. This is attributed to the efficient deactivation of the excited state through non-radiative pathways.

Table 1: Reported Absorption Maxima for HC Blue Dyes

CompoundSolvent/ConditionsAbsorption Maxima (λmax)
HC Blue No. 1Not specified~535-538 nm rsc.org
HC Blue No. 2Not specified263-264 nm, 531-534 nm researchgate.net

Note: The data in this table is derived from safety and toxicological reports and may not represent detailed spectroscopic studies.

Influence of Substituents on Electronic Spectra

The electronic spectrum of HC Blue No. 1 is a direct consequence of its specific substitution pattern on the benzene ring. The strong electron-withdrawing nitro group and the electron-donating methylamino and diethanolamine groups create a "push-pull" system that governs the energy of the electronic transitions.

Nitro Group (-NO2): As a potent electron-withdrawing group, the nitro group significantly lowers the energy of the LUMO, leading to the absorption of light in the visible region.

Amino Groups (-NHCH3 and -N(CH2CH2OH)2): These electron-donating groups raise the energy of the HOMO. The presence of two amino groups enhances this effect, further reducing the HOMO-LUMO energy gap and contributing to the molecule's color. The lone pair of electrons on the nitrogen atoms can delocalize into the aromatic ring, increasing the electron density of the π-system.

Theoretical studies on substituted nitroanilines have shown that electron-donating groups generally cause a red shift in the absorption spectrum, while electron-withdrawing groups lead to a blue shift. The specific nature and position of these substituents fine-tune the electronic properties and, consequently, the color of the compound.

Excited State Dynamics and Energy Transfer Processes

Upon absorption of a photon, HC Blue No. 1 is promoted to an electronically excited state. The subsequent fate of this excited molecule is determined by a competition between various radiative and non-radiative decay processes.

Fluorescence Quantum Yields and Lifetimes

Nitroaromatic compounds are notorious for their low to negligible fluorescence quantum yields. This is because the excited singlet state (S1) can efficiently undergo intersystem crossing (ISC) to a triplet state (T1). This process, which involves a change in electron spin, is often much faster than the radiative decay (fluorescence) from the S1 state.

While specific data for HC Blue No. 1 is unavailable, studies on similar nitroaniline derivatives suggest that their fluorescence quantum yields are typically very low. For instance, the fluorescence quantum yield of some nitroaniline derivatives can be on the order of 10⁻³ to 10⁻⁴. The fluorescence lifetime, which is the average time the molecule spends in the excited state before returning to the ground state, is consequently expected to be very short, likely in the picosecond to nanosecond range.

The solvent can also play a significant role. In polar solvents, the charge-transfer character of the excited state can be stabilized, which may influence the rates of both radiative and non-radiative decay, often leading to further quenching of fluorescence.

Table 2: Expected Photophysical Properties of HC Blue No. 1 (Based on Analogs)

PropertyExpected Value/RangeRationale
Fluorescence Quantum Yield (ΦF)Very Low (< 0.01)Efficient intersystem crossing in nitroaromatics.
Fluorescence Lifetime (τF)Short (ps to ns range)Rapid non-radiative decay pathways.

Note: These are estimated values based on the known photophysical behavior of structurally related nitroaromatic compounds.

Non-Radiative Decay Pathways

The dominant deactivation pathway for the excited state of HC Blue No. 1 is expected to be non-radiative. The primary non-radiative decay channels for nitroaromatic compounds are:

Intersystem Crossing (ISC): As mentioned, this is a highly efficient process in nitroaromatics. The presence of the nitro group facilitates spin-orbit coupling, which promotes the transition from the singlet excited state to the triplet manifold. Once in the triplet state, the molecule can return to the ground state via phosphorescence (a slow radiative process) or non-radiative decay.

Internal Conversion (IC): This is a non-radiative transition between electronic states of the same spin multiplicity (e.g., S1 → S0). For flexible molecules like HC Blue No. 1, conformational changes in the excited state can facilitate internal conversion.

Vibrational Relaxation: Following either radiative or non-radiative decay to a lower electronic state, the molecule is often in a vibrationally excited level. It then rapidly loses this excess vibrational energy to the surrounding solvent molecules, returning to its vibrational ground state.

Photosensitization Capabilities

Molecules that can efficiently populate a long-lived triplet state upon photoexcitation can act as photosensitizers. These triplet-state molecules can transfer their energy to other molecules, such as molecular oxygen, leading to the formation of reactive oxygen species (ROS) like singlet oxygen.

Given the high probability of intersystem crossing in nitroaromatic compounds, HC Blue No. 1 has the potential to be a photosensitizer. However, its effectiveness would depend on the lifetime of its triplet state and its energy relative to that of potential acceptor molecules. While there are no specific studies on the photosensitization capabilities of HC Blue No. 1, the general photochemistry of nitroaromatic compounds suggests this is a plausible role. The efficiency of photosensitization would likely be influenced by the solvent, as the solvent can affect the triplet state lifetime and the solubility and diffusion of oxygen.

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provide powerful tools to investigate the fundamental properties of molecules like HC Blue No. 1 at an atomic level. These methods allow for the elucidation of molecular structure, electronic properties, and behavior in various environments, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like HC Blue No. 1, DFT calculations can predict its most stable three-dimensional geometry by finding the arrangement of atoms that corresponds to the lowest energy state. This involves optimizing bond lengths, bond angles, and dihedral angles.

The optimized geometry would provide precise data on the planarity of the benzene ring, the orientation of the nitro group, the methylamino group, and the two hydroxyethyl (B10761427) chains. Key parameters of interest would be the C-N bond lengths of the amino and nitro groups, as these are indicative of the degree of electron donation and withdrawal, respectively.

Beyond geometry, DFT calculations yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive. For a dye molecule like HC Blue No. 1, this gap is also related to the energy of the lowest electronic transition, which dictates its color.

Table 1: Hypothetical DFT-Calculated Electronic Properties of HC Blue No. 1

PropertyExpected Value RangeSignificance
HOMO Energy-5.0 to -6.5 eVRelates to the electron-donating ability.
LUMO Energy-1.5 to -3.0 eVRelates to the electron-accepting ability.
HOMO-LUMO Gap2.0 to 4.0 eVInfluences color, reactivity, and stability.
Dipole Moment5 to 10 DebyeIndicates the overall polarity of the molecule.

Note: The values in this table are hypothetical and represent typical ranges for similar molecules. Specific experimental or computational data for HC Blue No. 1 is not available in the cited literature.

Time-Dependent DFT (TD-DFT) for Excited State Predictions

To understand the color of HC Blue No. 1, it is necessary to study its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose as it can predict the electronic absorption spectrum of a molecule. By calculating the energies of the electronic transitions from the ground state to various excited states, and the corresponding oscillator strengths (which relate to the intensity of the absorption), a theoretical UV-Vis spectrum can be generated.

For HC Blue No. 1, the primary absorption in the visible region, which is responsible for its blue color, would be expected to correspond to a transition from the HOMO to the LUMO. This transition typically has a significant charge-transfer character, where electron density moves from the electron-donating part of the molecule (the substituted amino group) to the electron-accepting part (the nitro group).

A TD-DFT calculation on HC Blue No. 1 would provide a list of excitation energies and their corresponding oscillator strengths. The transition with the lowest energy and a significant oscillator strength would correspond to the maximum absorption wavelength (λmax) in the experimental spectrum. Studies on similar molecules, such as p-nitroaniline, have shown that TD-DFT can accurately predict the solvatochromic shifts (changes in color with solvent polarity) by incorporating solvent models into the calculations. researchgate.netaip.orgchemrxiv.orgqu.edu.qanih.gov

Table 2: Hypothetical TD-DFT Predicted Electronic Transitions for HC Blue No. 1 in a Non-polar Solvent

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S1~2.1~590> 0.5HOMO → LUMO
S0 → S2~3.0~413< 0.1HOMO-1 → LUMO
S0 → S3~3.5~354~0.2HOMO → LUMO+1

Note: The values in this table are hypothetical and illustrative of what a TD-DFT calculation might yield for a dye molecule of this type. Specific computational data for HC Blue No. 1 is not available in the cited literature.

Molecular Dynamics Simulations of HC Blue No. 1 Interactions (non-biological)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For HC Blue No. 1, MD simulations can provide insights into its behavior in different non-biological environments, such as in various solvents or on the surface of a material like hair keratin (B1170402) (though the latter would border on a biological interaction).

In a typical non-biological MD simulation, a single HC Blue No. 1 molecule would be placed in a simulation box filled with a chosen solvent, for example, water, ethanol, or a less polar organic solvent. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. The simulation then calculates the forces on each atom and integrates Newton's equations of motion to track the trajectory of every atom over a period of time, typically from nanoseconds to microseconds.

Analysis of the MD trajectories can reveal important information about the solvation of HC Blue No. 1. For instance, the radial distribution function can show how solvent molecules arrange themselves around the dye molecule. In polar solvents like water, it would be expected that water molecules would form hydrogen bonds with the hydroxyl groups of the hydroxyethyl chains and the oxygen atoms of the nitro group.

Furthermore, MD simulations can be used to study the conformational dynamics of the flexible hydroxyethyl and methylamino groups. These simulations can determine the preferred conformations of these side chains and the energy barriers for rotation around the C-N and C-C bonds. This information is valuable for understanding how the molecule's shape might change in different environments, which can in turn affect its photophysical properties.

While specific MD simulation studies on HC Blue No. 1 are not present in the reviewed literature, the methodology is well-established for studying the behavior of small organic molecules in solution.

Applications of Hc Blue 1 in Chemical and Material Science Research Non Human/clinical

Utilization as a Model Compound in Environmental Remediation Research

Synthetic dyes, including those with structures similar to HC Blue 1, are significant environmental pollutants due to their widespread use in industries such as textiles, paper, and printing. mdpi.comresearchgate.net Their presence in wastewater poses risks to aquatic ecosystems and potentially human health. rupahealth.compjoes.com Consequently, there is substantial research focused on developing effective methods for dye removal from wastewater. Compounds like this compound can serve as model pollutants in these studies to evaluate the performance of novel remediation technologies.

Assessment of Novel Degradation Technologies for Dye Effluents

Various advanced oxidation processes (AOPs) and other degradation techniques are being investigated for their ability to break down complex organic molecules like dyes in wastewater. ijfmr.comencyclopedia.pub While direct studies specifically naming this compound as the target pollutant in degradation research are less prominent in the provided results, the principles and technologies applied to similar nitro-aromatic and azo dyes are relevant. For instance, hydrodynamic cavitation (HC) has been explored as an emerging AOP for the degradation of various organic pollutants, including textile dyes. ijfmr.comresearchgate.net Studies on the degradation of dyes like Methylene (B1212753) Blue using combined HC and hydrogen peroxide have shown promising energy efficiency and cost-effectiveness. researchgate.net The stable chemical and photolytic structures of some dyes, including certain blue dyes, can contribute to their persistence in wastewater, highlighting the need for effective degradation methods. rupahealth.com

Role in Advanced Material Development (e.g., pH indicators, sensors, optical materials, but not human application)

The inherent optical properties of colored compounds like this compound make them potentially useful in the development of advanced materials for various technological applications, excluding those intended for human use.

Chemical Probes and Reagents in Analytical Chemistry (non-biological systems)

In analytical chemistry, chemical probes and reagents are used to detect, identify, or quantify substances. Colored compounds are often employed as indicators in titrations or as chromogenic reagents that produce a color change upon reaction with a specific analyte. While the historical analysis of this compound itself involved methods like thin-layer chromatography with spectrophotometric analysis for its determination in biological fluids, its potential use as a probe or reagent in non-biological analytical systems is not explicitly detailed in the provided search results. nih.goviarc.frnih.gov However, the general application of dyes as analytical reagents is well-established, particularly in spectrophotometric methods where the formation or disappearance of a colored species is measured to determine the concentration of an analyte. The specific chemical reactivity and spectral properties of this compound would dictate its potential utility as a probe or reagent in various non-biological analytical chemistry applications.

Future Directions and Emerging Research Areas

Integration of HC Blue 1 Research with Artificial Intelligence and Machine Learning

The application of Artificial Intelligence (AI) and Machine Learning (ML) is increasingly prevalent in chemical research, offering powerful tools for predicting molecular properties, optimizing synthesis pathways, and modeling environmental behavior. nih.govtandfonline.comresearchgate.neteeer.org

While specific AI/ML studies on this compound are not prominent in current literature, these techniques could be valuable in several hypothetical scenarios:

Predicting Environmental Fate: AI/ML models could be trained on data from structurally similar nitro and azo dyes to predict the potential environmental persistence, degradation pathways, and transformation products of this compound if it were still present in the environment or encountered as a legacy contaminant. nih.govtandfonline.com

Optimizing Theoretical Degradation Processes: For potential remediation strategies, AI could help model and optimize advanced oxidation processes (AOPs) or other degradation methods for breaking down this compound, similar to studies on other dyes where AI has been used to predict optimal degradation conditions. nih.govresearchgate.neteeer.org

Structure-Activity Relationship Analysis: Although its use has ceased, AI could be employed to analyze the structural features of this compound in comparison to other dyes to better understand the relationship between chemical structure and properties like color fastness, stability, or potential environmental impact.

Sustainable Synthesis and Degradation Strategies

The principles of green chemistry and sustainable practices are driving the development of environmentally benign synthesis routes and efficient degradation methods for organic compounds, including dyes. berkeley.eduacs.orgrsc.org

For a compound like this compound, future research could explore:

Greener Synthesis Routes: Although not currently produced, theoretical studies could investigate more sustainable synthesis methods for this compound or similar nitro dyes, focusing on reducing waste, using less hazardous reagents, and improving energy efficiency, drawing inspiration from greener approaches developed for other nitro compounds and azo dyes. rsc.orgresearchgate.netresearchgate.netlongdom.org

Advanced Degradation Technologies: Research into advanced oxidation processes (AOPs) such as photocatalysis, electrochemical oxidation, or hydrodynamic cavitation, which have shown effectiveness in degrading various dyes, could be explored for the potential treatment of this compound in contaminated matrices. researchgate.nettandfonline.comeeer.orgresearchgate.netresearchgate.netsmolecule.comatomicspectroscoopyjournal.comnih.govbibliotekanauki.placs.org Computational studies could complement experimental work to understand the degradation mechanisms and optimize these processes. atomicspectroscoopyjournal.comnih.gov

Development of Advanced Characterization Techniques for Complex Matrices

Analyzing trace organic compounds in complex environmental or biological matrices remains a significant analytical challenge. ufz.deresearchgate.netunivie.ac.atnih.govuniv-rennes.fruniv-rennes.frmdpi.comfda.gov Advances in characterization techniques are crucial for identifying and quantifying such substances.

Future directions relevant to this compound could involve:

Trace Analysis in Environmental Samples: Developing highly sensitive and selective analytical methods, such as advanced liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), for the potential detection and quantification of this compound or its transformation products in environmental samples like water or soil, even at very low concentrations. ufz.deresearchgate.netunivie.ac.atnih.govuniv-rennes.fruniv-rennes.frfda.gov

Analysis in Biological Matrices: Although its use has ceased, understanding the historical exposure or potential environmental exposure pathways might necessitate the development of advanced techniques for analyzing this compound or its metabolites in biological samples, building on existing methods for trace organic analysis in complex biological matrices. researchgate.netnih.gov

Non-Targeted Screening: Utilizing non-targeted screening approaches with high-resolution mass spectrometry to identify unknown transformation products of this compound in environmental matrices, providing a more comprehensive understanding of its environmental fate. ufz.deuniv-rennes.fruniv-rennes.fr

Cross-Disciplinary Research Opportunities for this compound Studies

Addressing the multifaceted aspects of chemical compounds like this compound, even after their primary use has ended, benefits greatly from cross-disciplinary collaboration. berkeley.eduacs.orgmdpi.comusc.galresearchgate.netutoronto.ca

Potential cross-disciplinary research opportunities include:

Environmental Chemistry and Modeling: Collaborations between analytical chemists, environmental scientists, and modelers to study the potential historical distribution, persistence, and fate of this compound in different environmental compartments using advanced analytical techniques and computational modeling. ufz.deunivie.ac.atuniv-rennes.fruniv-rennes.frresearchgate.netutoronto.ca

Chemistry and Computer Science: Integrating chemical knowledge with AI and ML expertise to predict properties, model degradation, or design theoretical greener synthesis routes for similar compounds. nih.govtandfonline.comresearchgate.neteeer.org

Analytical Chemistry and Environmental Monitoring: Developing standardized analytical methods for potential legacy contaminants like this compound in environmental monitoring programs, requiring collaboration between analytical chemists and environmental regulatory bodies. ufz.deunivie.ac.atuniv-rennes.frfda.gov

Chemistry and Toxicology (for read-across): While excluding safety profiles of this compound itself, cross-disciplinary work could involve chemists and toxicologists studying the properties of structurally similar compounds to understand potential read-across implications, contributing to the broader assessment of nitro dyes.

These future directions highlight how advancements in various scientific fields can be leveraged to gain a deeper understanding of chemical compounds, even those no longer in active use, addressing potential environmental concerns and informing the development of safer alternatives in the future.

Q & A

Q. What ethical and safety considerations arise when scaling this compound experiments for environmental monitoring applications?

  • Methodological Answer : Conduct ecotoxicological assays (e.g., Daphnia magna exposure tests) to evaluate aquatic toxicity. Use life cycle assessment (LCA) frameworks to quantify environmental impacts from synthesis to disposal. Adhere to ISO 14044 standards and document compliance in ethics statements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.